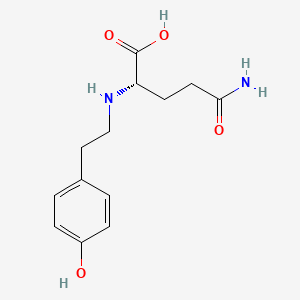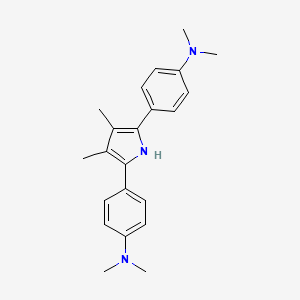
2-(Methylselanyl)heptanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylselanyl)heptanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a methylselanyl group attached to the second carbon of a heptanal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylselanyl)heptanal can be achieved through several methods. One common approach involves the reaction of heptanal with methylselanyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the selenium compound. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the hydroformylation of 1-hexene followed by the introduction of the methylselanyl group. This process requires the use of rhodium-based catalysts and high-pressure conditions to achieve high yields and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylselanyl)heptanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The methylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols and amines can be used to substitute the methylselanyl group.
Major Products Formed
Oxidation: 2-(Methylselanyl)heptanoic acid
Reduction: 2-(Methylselanyl)heptanol
Substitution: Various substituted heptanal derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(Methylselanyl)heptanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 2-(Methylselanyl)heptanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The methylselanyl group can also interact with cellular components, potentially affecting redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Heptanal: A simple aldehyde with a similar carbon chain but lacking the methylselanyl group.
2-(Methylthio)heptanal: Similar structure but with a sulfur atom instead of selenium.
2-(Methylselanyl)hexanal: Similar structure but with a shorter carbon chain.
Uniqueness
2-(Methylselanyl)heptanal is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds are known for their potential antioxidant and therapeutic effects, making this compound a compound of significant interest in research and industry.
Propiedades
Número CAS |
66716-98-1 |
|---|---|
Fórmula molecular |
C8H16OSe |
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
2-methylselanylheptanal |
InChI |
InChI=1S/C8H16OSe/c1-3-4-5-6-8(7-9)10-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
NAFXFAZYBLSMNR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=O)[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


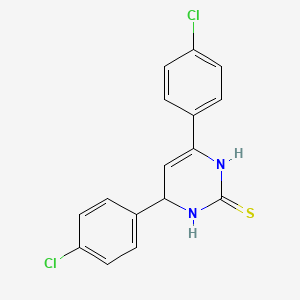


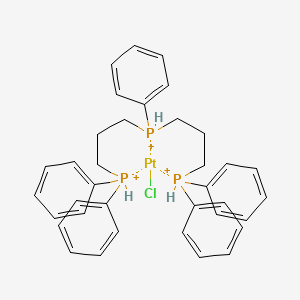

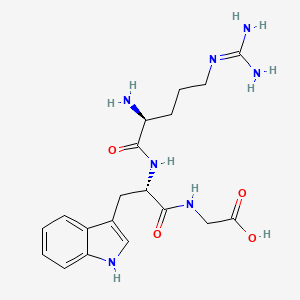
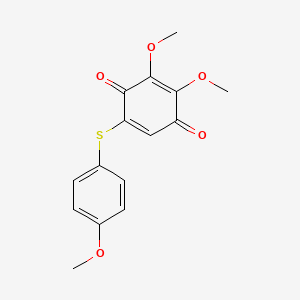


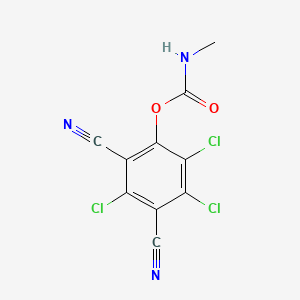

![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
